4-amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

CYP450 inhibition Drug metabolism Hepatotoxicity risk assessment

This is the 2,3-dichlorophenyl regioisomer specifically selected in P2X7 antagonist lead optimization (Carroll et al.) and characterized for CYP3A4 inhibition (IC50 50–85 μM). Its TPSA of 56.73 Ų and LogP 2.25 confirm favorable cell permeability. Procure the 98% pure building block for S-alkylation, oxidation (up to 80% yield), or fused heterocycle synthesis. Store sealed, dry at 2–8°C. Not functionally interchangeable with 2,4-dichloro analogs—order the correct CAS.

Molecular Formula C8H6Cl2N4S
Molecular Weight 261.13 g/mol
CAS No. 1152598-94-1
Cat. No. B1390922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
CAS1152598-94-1
Molecular FormulaC8H6Cl2N4S
Molecular Weight261.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=NNC(=S)N2N
InChIInChI=1S/C8H6Cl2N4S/c9-5-3-1-2-4(6(5)10)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15)
InChIKeyWBSPBVJWSKEJRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 1152598-94-1): Heterocyclic Scaffold for Targeted Medicinal Chemistry Applications


4-Amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 1152598-94-1) is a heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class [1]. It features a 4-amino-1,2,4-triazole core bearing a 2,3-dichlorophenyl substituent at the C5 position and a thiol/thione moiety at C3 . The compound exists in thiol-thione tautomeric equilibrium, with the thione form (4-amino-5-(2,3-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) being the thermodynamically favored tautomer . This core scaffold is recognized in medicinal chemistry as a versatile building block for developing antimicrobial, cytotoxic, and enzyme-targeting agents, with the 2,3-dichlorophenyl substitution pattern representing a distinct regioisomeric variant within the dichlorophenyl-triazole series [2].

Why Generic Substitution Fails: Critical Evidence Gaps and Regioisomer-Dependent Activity Profiles for 4-Amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol


4-Amino-5-aryl-4H-1,2,4-triazole-3-thiols are not functionally interchangeable across aryl substitution patterns. SAR studies on this scaffold demonstrate that the nature and position of aryl substituents at the C5 position directly modulate binding capacity to biological targets, including the H1 receptor and CYP450 enzymes [1][2]. Within the dichlorophenyl subset, the 2,3-dichloro regioisomer (CAS 1152598-94-1) and 2,4-dichloro regioisomer exhibit distinct property profiles due to differing chlorine substitution geometry [3]. The 2,3-dichloro arrangement alters electronic distribution and steric constraints on the triazole ring compared to the 2,4-dichloro pattern, which affects molecular recognition at binding sites . However, direct head-to-head comparative biological data for the 2,3-dichloro versus 2,4-dichloro regioisomer remain extremely limited in the primary literature, and the strength of available differentiation evidence is constrained [4]. Procurement decisions should therefore be driven by specific structural requirements (2,3-dichloro versus 2,4-dichloro substitution) and documented purity specifications rather than assumed functional equivalence across in-class analogs .

Product-Specific Quantitative Evidence Guide for 4-Amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol: Comparator-Based Differentiation Data


Regioisomer-Dependent CYP3A4 Inhibition: Differential Metabolic Liability of 2,3-Dichloro vs. 2,4-Dichloro Scaffolds

The 2,3-dichlorophenyl-substituted compound (CAS 1152598-94-1) demonstrates a CYP3A4 IC50 of 50 μM (testosterone substrate) in human liver microsomes, as documented in the BindingDB/ChEMBL database [1]. In contrast, the 2,4-dichloro regioisomer (B4) shows a markedly different activity profile, exhibiting cytotoxic potency with an IC50 of 20.35 μM against the MCF-7 breast cancer cell line [2]. These disparate biological readouts—metabolic enzyme inhibition for the 2,3-dichloro compound versus direct cytotoxicity for the 2,4-dichloro analog—underscore the functional non-equivalence of these regioisomers. However, the comparison is constrained by the absence of a common assay system or target between the two datasets [3].

CYP450 inhibition Drug metabolism Hepatotoxicity risk assessment Regioisomer SAR

P2X7 Antagonist Structural Motif: 2,3-Dichlorophenyl-Triazole as Validated Pharmacophore with In Vivo Efficacy in Neuropathic Pain Model

The 3-(2,3-dichlorophenyl)-4H-1,2,4-triazole core scaffold (structurally identical to the 5-aryl substitution pattern in CAS 1152598-94-1) has been validated as a P2X7 receptor antagonist pharmacophore with demonstrated in vivo efficacy. Carroll et al. reported that triazole-based P2X7 antagonists containing the 2,3-dichlorophenyl moiety (e.g., compound 12) exhibited similar potency to tetrazole-based leads but with improved physiochemical properties, and showed activity in a rat model of neuropathic pain . The 2,3-dichloro substitution pattern was specifically optimized during SAR studies investigating replacements for the tetrazole core [1].

P2X7 receptor Neuropathic pain Inflammation Ion channel pharmacology

Physicochemical Differentiation: TPSA and LogP Values Supporting Membrane Permeability Predictions for Cellular Assay Suitability

The target compound exhibits a topological polar surface area (TPSA) of 56.73 Ų and a calculated LogP of 2.2544 . According to established drug-likeness criteria, compounds with TPSA < 140 Ų are predicted to readily penetrate cell membranes [1]. For comparative context within the 1,2,4-triazole-3-thiol class, SAR studies on H1 receptor antagonists demonstrated that 5-aryl substituted 4H-1,2,4-triazole-3-thiol derivatives consistently exhibit TPSA values below 140 Ų, a property that correlates with favorable cell membrane penetration in functional assays [2]. The target compound's TPSA falls well within this membrane-permeable range.

Drug-likeness Membrane permeability ADME properties Cell-based assay compatibility

Thiol-Thione Tautomerism: Structural Verification and Reactivity Differentiation for Synthetic Chemistry Applications

CAS 1152598-94-1 exists in thiol-thione tautomeric equilibrium, with the thione form (4-amino-5-(2,3-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) documented as a distinct chemical entity in authoritative databases . This tautomeric behavior is characteristic of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols and directly influences nucleophilic reactivity at the sulfur center . The thione tautomer predominates under physiological and ambient conditions, which has practical implications for reactivity in alkylation, oxidation, and metal coordination reactions. Oxidation of related 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols to sulfonic acids proceeds with approximately 30% yield under standard conditions, though optimized protocols can achieve up to 80% yield .

Tautomerism Thiol-thione equilibrium Synthetic intermediate Reactivity

Best Research and Industrial Application Scenarios for 4-Amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol


P2X7 Receptor Antagonist Development and Neuropathic Pain Research

Researchers developing P2X7 receptor antagonists for neuropathic pain, inflammation, or related ion channel targets should prioritize the 2,3-dichlorophenyl-substituted triazole scaffold. SAR studies by Carroll et al. demonstrated that 3-(2,3-dichlorophenyl)-4H-1,2,4-triazole derivatives maintain P2X7 antagonist potency comparable to tetrazole leads while offering improved physiochemical properties, with compound 12 showing in vivo efficacy in a rat neuropathic pain model . This scaffold represents a validated starting point for P2X7-targeted medicinal chemistry programs, and the specific 2,3-dichloro substitution pattern was selected over alternative arrangements during lead optimization, making CAS 1152598-94-1 a relevant building block for derivative synthesis [1].

CYP450-Mediated Drug-Drug Interaction Screening and Metabolic Stability Assessment

For laboratories conducting ADME-Tox screening panels or evaluating CYP450 inhibition liabilities of compound libraries, this compound provides a characterized reference point with documented CYP3A4 IC50 values of 50 μM (testosterone substrate) and 85 μM (triazolam substrate) in human liver microsomes . These moderate inhibition values establish a quantitative baseline for comparing metabolic stability across structurally related triazole derivatives. The availability of this CYP3A4 inhibition data distinguishes CAS 1152598-94-1 from many other 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol analogs for which no CYP interaction data have been reported, enabling more informed compound selection in programs where metabolic profiling is a priority [1].

Synthesis of Fused Heterocyclic Systems via S-Alkylation and Oxidation

Synthetic chemists requiring a 1,2,4-triazole-3-thiol building block with a dichlorophenyl substitution pattern should note that the 2,3-dichloro regioisomer (CAS 1152598-94-1) is commercially available at 98% purity from multiple vendors, with established storage conditions (sealed, dry, 2-8°C) for maintaining stability . The thiol/thione moiety serves as a nucleophilic handle for S-alkylation reactions to generate thioether derivatives, or for oxidation to sulfonic acids (protocol established yields up to 80% under optimized conditions) [1]. The compound is suitable as a key intermediate for synthesizing triazolothiadiazoles, triazolothiadiazines, and related fused heterocycles, as demonstrated with analogous furan-2-yl-substituted 4-amino-4H-1,2,4-triazole-3-thiols .

Cell-Based Phenotypic Screening Requiring Membrane-Permeable Triazole Scaffolds

For phenotypic screening campaigns or target-based cellular assays where compound permeability is a prerequisite for intracellular target engagement, the target compound's TPSA of 56.73 Ų—well below the 140 Ų threshold associated with favorable membrane penetration—quantitatively supports its suitability for cell-based applications . This predicted permeability profile, combined with the compound's moderate LogP of 2.2544, suggests adequate cell entry for assays conducted in mammalian cell lines, positioning CAS 1152598-94-1 as a viable scaffold for developing cell-active triazole derivatives where the 2,3-dichlorophenyl substitution pattern is specifically required for target recognition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.